Predicted Lipophilicity (XLogP3) Advantage Over 4-Trifluoromethyl Analog
The target compound (4-chloro) exhibits a computed XLogP3 of 3.2 ± 0.5 , compared to 4.1 ± 0.5 for the 4-trifluoromethyl analog (CAS 921996-23-8) [1]. The lower lipophilicity of the chloro derivative may translate to reduced non-specific protein binding and improved oral bioavailability potential within the benzoxazepine EP4 agonist series [REFS-1, REFS-2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.2 ± 0.5 |
| Comparator Or Baseline | CAS 921996-23-8 (4-CF₃ analog): 4.1 ± 0.5 |
| Quantified Difference | Δ XLogP3 ≈ 0.9 (approximately 8-fold lower predicted lipophilicity) |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem data). |
Why This Matters
Lower lipophilicity is generally associated with improved solubility, reduced metabolic clearance, and fewer off-target interactions, making the 4-chloro analog a more attractive starting point for lead optimization requiring favorable pharmacokinetic properties.
- [1] PubChem Compound Summary for CID 18571570, N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide. View Source
